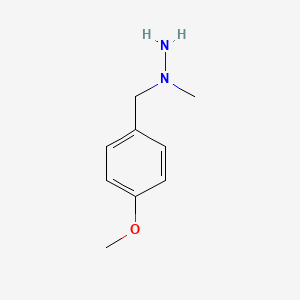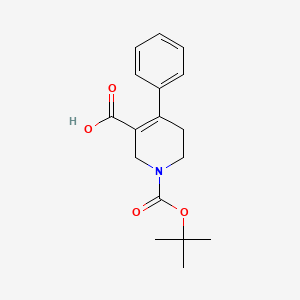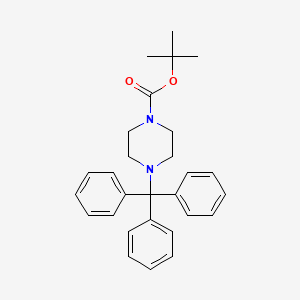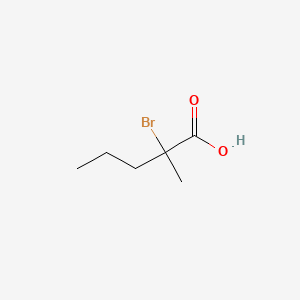
2-bromo-2-methyl-valeric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-2-methyl-valeric acid is an organic compound with the molecular formula C6H11BrO2 It is a derivative of pentanoic acid, where a bromine atom and a methyl group are substituted at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromo-2-methyl-valeric acid can be synthesized through several methods. One common approach involves the bromination of 2-methyl-pentanoic acid. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-2-methyl-valeric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The compound can be reduced to 2-methyl-pentanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or aldehydes depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of 2-methyl-pentanoic acid derivatives.
Reduction: 2-Methyl-pentanoic acid.
Oxidation: 2-Methyl-pentanone or 2-methyl-pentanal.
Scientific Research Applications
2-bromo-2-methyl-valeric acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-2-methyl-valeric acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The presence of the methyl group can influence the reactivity and selectivity of the compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpentanoic acid: Similar structure but with the bromine atom at the fourth carbon position.
2-Methylpentanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromopentanoic acid: Similar but without the methyl group, affecting its chemical properties.
Uniqueness
2-bromo-2-methyl-valeric acid is unique due to the presence of both a bromine atom and a methyl group at the second carbon position. This combination imparts distinct reactivity and selectivity, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
2-bromo-2-methylpentanoic acid |
InChI |
InChI=1S/C6H11BrO2/c1-3-4-6(2,7)5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
YBARNBUFPMPLHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


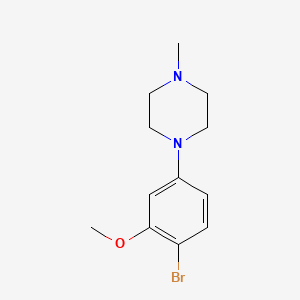
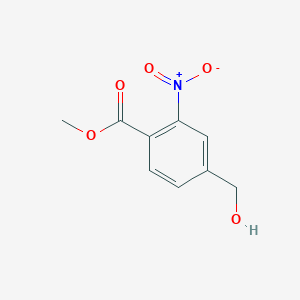

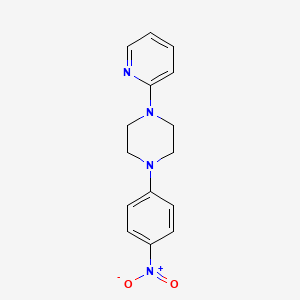
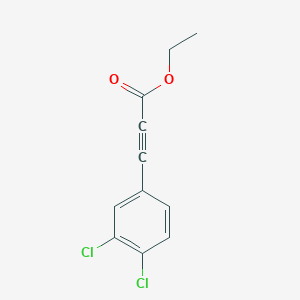
![6-(Pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8705140.png)
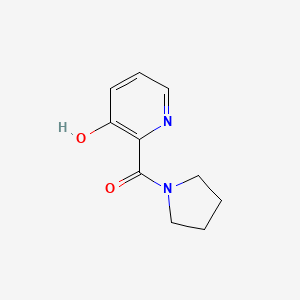
![7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B8705152.png)
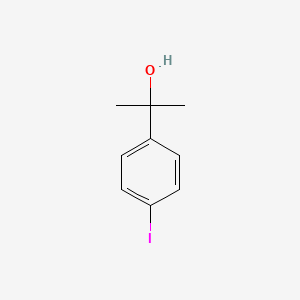
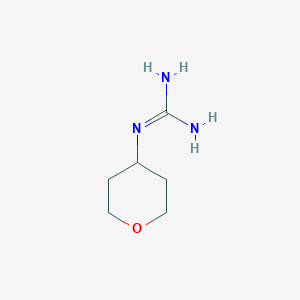
![2-(Cyclobutylcarbonyl)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B8705182.png)
